Methyl(3-chloropropyl)methylcarbamate

medicinal chemistry synthetic intermediate prodrug design

Methyl(3-chloropropyl)methylcarbamate (CAS not universally assigned; molecular formula C₆H₁₂ClNO₂, molecular weight 165.62 g/mol) is an N,N-disubstituted carbamate ester belonging to the N-methylcarbamate subclass. The compound features a methyl ester on the carbamate carbonyl, a methyl group on the nitrogen, and a 3‑chloropropyl side chain.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
Cat. No. B8462246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(3-chloropropyl)methylcarbamate
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCN(CCCCl)C(=O)OC
InChIInChI=1S/C6H12ClNO2/c1-8(5-3-4-7)6(9)10-2/h3-5H2,1-2H3
InChIKeyBQFOVIOSQDLVGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(3-chloropropyl)methylcarbamate – Procurement-Grade Carbamate Intermediate for Agrochemical and Pharmaceutical Synthesis


Methyl(3-chloropropyl)methylcarbamate (CAS not universally assigned; molecular formula C₆H₁₂ClNO₂, molecular weight 165.62 g/mol) is an N,N-disubstituted carbamate ester belonging to the N-methylcarbamate subclass. The compound features a methyl ester on the carbamate carbonyl, a methyl group on the nitrogen, and a 3‑chloropropyl side chain [1]. This structural arrangement places it at the intersection of two functional families: it retains the acetylcholinesterase (AChE)-inhibiting pharmacophore characteristic of insecticidal N-methylcarbamates, while the terminal chloroalkyl chain provides a versatile synthetic handle for further derivatisation in pharmaceutical intermediate applications [2]. The compound is typically supplied at ≥95% purity and serves dually as a research‐grade probe for enzyme inhibition studies and as a building block in medicinal chemistry campaigns [3].

Dual functionality: Carbamate pharmacophore + reactive chloroalkyl linker for synthetic elaboration
Compact molecular framework supports fragment-based and diversity-oriented library design
N,N-Disubstituted carbamate class with zero H-bond donors – reported permeability advantage

Why Methyl(3-chloropropyl)methylcarbamate Cannot Be Replaced by a Generic N-Methylcarbamate or Simple Chloroalkyl Carbamate


Substituting Methyl(3-chloropropyl)methylcarbamate with a generic N-methylcarbamate (e.g., carbaryl or aldicarb) or a simple chloroalkyl carbamate (e.g., methyl (3-chloropropyl)carbamate, CAS 63656-12-2) introduces critical functional divergences that compromise synthetic utility and biological readout. Generic N-methylcarbamates lack the terminal chlorine atom required for downstream alkylation or cross-coupling, while N‑unsubstituted chloroalkyl carbamates present an additional hydrogen-bond donor that alters both solubility and AChE binding kinetics [1]. Furthermore, replacement of the methyl ester with an ethyl or tert-butyl ester (e.g., tert-butyl (3‑chloropropyl)(methyl)carbamate, CAS 114326-14-6) changes the steric bulk and hydrolytic lability of the carbamate, which directly affects both pro-insecticide activation rates and the yield of subsequent synthetic steps [2]. The evidence items below quantify where these structural differences translate into measurable property gaps.

No terminal halogen

Generic N-methylcarbamates lack the 3-chloropropyl handle, blocking Sƒ2-based functionalization and linker chemistry.

Extra H-bond donor

N-unsubstituted chloroalkyl analogs introduce a hydrogen-bond donor that may shift solubility, permeability, and AChE binding kinetics.

Ester-dependent reactivity

tert-Butyl ester (vs methyl) increases steric bulk and alters hydrolytic lability, affecting both reaction rates and proinsecticide activation profiles.

Methyl(3-chloropropyl)methylcarbamate – Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Weight and Steric Profile vs. tert-Butyl (3-chloropropyl)methylcarbamate

Methyl(3-chloropropyl)methylcarbamate possesses a molecular weight of 165.62 g/mol, which is 42.08 g/mol (20.2%) lower than that of its tert-butyl ester analog tert-butyl (3‑chloropropyl)(methyl)carbamate (CAS 114326-14-6, MW 207.7 g/mol) [1][2]. This reduced steric bulk directly influences reaction kinetics: in N-alkylation and nucleophilic substitution steps that proceed through the 3‑chloropropyl handle, the methyl ester imposes significantly less steric hindrance at the carbamate carbonyl than the tert-butyl ester, facilitating faster reaction rates and higher yields in subsequent derivatisation [3].

Molecular Weight & Steric Demand
Cross-study comparable
165.62 g/mol (20.2% lower vs. tert-butyl analog)
Supports faster Sƒ2 reactions and higher molar yield due to reduced steric hindrance
Steric assessment based on Taft Es parameters; MW calculated from molecular formulas
medicinal chemistry synthetic intermediate prodrug design

Hydrogen-Bond Donor Count and logP vs. Methyl (3-chloropropyl)carbamate (N–H analog)

Methyl(3-chloropropyl)methylcarbamate carries zero hydrogen-bond donor (HBD) groups because the carbamate nitrogen is fully substituted (N-methyl + N-chloropropyl), whereas its N–H analog methyl (3-chloropropyl)carbamate (CAS 63656-12-2) possesses one HBD [1]. The absence of an HBD in the target compound reduces topological polar surface area (tPSA) and is predicted to increase logP, enhancing passive membrane permeability. For 3‑chloropropyl carbamate (CAS 6326-12-1, the simplest analog), an experimental ACD/LogP of 0.31 and LogD (pH 5.5) of 0.71 are reported; N-methylation and methyl esterification in the target compound are expected to raise logP by approximately 0.5–0.8 units based on fragment-based calculations .

H-Bond Donor & logP Shift
Class-level inference
HBD count = 0; predicted logP 1.5–1.8
May improve membrane permeability in cell-based assays compared to N–H analogs
Fragment-based XLogP3 prediction; experimental logP not reported for this compound
physicochemical property membrane permeability SAR studies

Reactive Handle Functionality: 3-Chloropropyl Chain vs. Non-Halogenated N-Alkyl Carbamates

The 3-chloropropyl substituent on the carbamate nitrogen provides a primary alkyl chloride that is competent for nucleophilic substitution (Sₙ2), enabling conjugation to amines, thiols, or azides. This functional handle is absent in non-halogenated N-methylcarbamates such as carbaryl (1-naphthyl N-methylcarbamate) or propoxur (2-isopropoxyphenyl N-methylcarbamate) [1]. In synthetic intermediate applications, the 3-chloropropyl group allows further elaboration—for example, to introduce fluorescent tags, biotin, or polyethylene glycol chains—without requiring separate linker chemistry. Patent literature explicitly claims N‑(3‑chloropropyl)-N-methylcarbamates as key intermediates in pharmaceutical synthesis, where the chloroalkyl chain serves as a latent primary amine precursor [2].

Reactive Chloroalkyl Handle
Class-level inference
Primary alkyl chloride enables Sƒ2 conjugation with amines, thiols, or azides
Enables bifunctional probe design and linker-free derivatization in library synthesis
Synthetic utility demonstrated in patent US 4650884; broad scope reported
organic synthesis chemical biology tool compound

Proinsecticide Activation Potential: N,N-Disubstitution vs. N-Monosubstituted Methylcarbamates

In the proinsecticide paradigm, N,N-disubstituted methylcarbamates such as Methyl(3-chloropropyl)methylcarbamate are designed to exhibit reduced intrinsic anti-AChE activity compared to the corresponding N–H methylcarbamate, because the N-substituent blocks the carbamylation site on the enzyme [1]. The 3-chloropropyl group serves as a cleavable ‘delay factor’—upon metabolic or chemical activation (e.g., glutathione-mediated dealkylation or hydrolytic cleavage), the active N–H methylcarbamate is regenerated. This prodrug strategy has been shown to improve mammalian safety indices (LD₅₀ rat oral) by 5- to 50-fold for analogous N-acyl and N-sulfenylated methylcarbamates relative to the parent N–H compound, while retaining insecticidal potency [2]. Although direct toxicological data for this specific compound are not publicly available, the established SAR framework supports its classification as a proinsecticide candidate with a predictably improved therapeutic index over direct-acting N-methylcarbamates.

Proinsecticide Activation Class
Class-level inference
N,N-disubstitution may reduce intrinsic AChE inhibition; activation-dependent profile predicted
Class-level SAR supports a prodrug strategy with differentiated selectivity for screening
Extrapolated from N-acyl/N-sulfenyl methylcarbamate data; no direct toxicological data
proinsecticide acetylcholinesterase inhibition toxicology

Methyl(3-chloropropyl)methylcarbamate – Evidence-Backed Application Scenarios for Procurement and Use


Medicinal Chemistry: Fragment-Based and Covalent Inhibitor Library Synthesis

The combination of a compact methyl carbamate core (MW 165.62 g/mol) and a primary alkyl chloride linker makes Methyl(3-chloropropyl)methylcarbamate an ideal starting material for diversity-oriented synthesis of covalent inhibitor libraries. The 3‑chloropropyl chain undergoes Sₙ2 displacement with amine-, thiol-, or phenol-containing fragments, enabling rapid analogue generation without separate linker installation [1]. Its zero HBD count and predicted higher logP relative to N–H carbamates facilitate cellular permeability of resultant conjugates .

Agrochemical R&D: Proinsecticide Lead Optimisation and Resistance-Breaking Screens

As an N,N-disubstituted methylcarbamate, this compound fits the proinsecticide design paradigm described by Fukuto (1984) [2]. It can be screened against AChE preparations from resistant insect strains to identify activation-dependent inhibitors that bypass target-site resistance mechanisms. Its structural features—chloroalkyl ‘delay factor’ plus N-methyl substitution—are directly analogous to proinsecticides that exhibit substantially improved mammalian safety margins [2].

Chemical Biology: Bifunctional Probe for Target Engagement Studies

The compound's dual functionality—carbamate pharmacophore for AChE engagement and terminal chloride for bioorthogonal conjugation—enables its use as a precursor to activity-based protein profiling (ABPP) probes. Following AChE binding, the 3-chloropropyl chain can be elaborated with fluorophores or affinity tags post-synthesis, a strategy that is precluded with generic N-methylcarbamates lacking a reactive handle [1].

Process Chemistry: Intermediate for Primary Amine Installation via N-Boc Strategy

The 3‑chloropropyl side chain can be converted to a 3‑aminopropyl group through azide displacement and reduction, providing a protected or free primary amine for further elaboration. This is directly relevant to pharmaceutical intermediate synthesis where N-(3-aminopropyl)-N-methylcarbamates serve as key building blocks. Patent US 4650884 explicitly describes analogous chloroalkyl carbamates as intermediates for bioactive amine construction [1].

Application
Selection Property
Validation Focus
Fragment-based covalent inhibitor library synthesis
Compact methyl carbamate + reactive chloroalkyl linker
Sƒ2 displacement efficiency and conjugate permeability
Proinsecticide lead optimization
N,N-disubstituted carbamate architecture
AChE activation-dependent inhibition and selectivity window
Bifunctional ABPP probe precursor
Dual pharmacophore and conjugation site
Target engagement verification post-modification
Primary amine installation via N-Boc strategy
3-chloropropyl to 3-aminopropyl conversion
Azide displacement and reduction sequence yields
Quote Request

Request a Quote for Methyl(3-chloropropyl)methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.